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Compound of Interest

Compound Name: DMP 323

Cat. No.: B1670831

New Brunswick, N.J. - In a significant decision on October 14, 1994, Bristol-Myers Squibb
discontinued its research and development of DMP 323, a potent, nonpeptide cyclic urea
inhibitor of the human immunodeficiency virus (HIV) protease. This technical guide provides a
comprehensive overview of the available scientific data and experimental methodologies
related to DMP 323, offering insights for researchers, scientists, and drug development
professionals on the core aspects of this abandoned drug candidate.

Summary of Preclinical Data

DMP 323 emerged from a structure-based drug design program and was identified as a C2-
symmetrical cyclic urea that competitively inhibits the HIV aspartyl protease. This inhibition is
crucial as the protease is essential for the cleavage of viral polyproteins, a necessary step in
the maturation of infectious HIV virions. Preclinical studies demonstrated the compound's
significant potential, showcasing its potent antiviral activity and favorable pharmacokinetic
profile in animal models.

Quantitative Preclinical Data

The following tables summarize the key quantitative data gathered from various preclinical in
vitro and in vivo studies on DMP 323.
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Table 1: In Vitro Activity of DMP 323
Parameter Rat Dog
Intravenous Administration
Dose 5 mg/kg 5 mg/kg
Volume of Distribution (Vd) 6.36 L/kg 2.28 L/kg

Clearance (CL)

7.12 L/hr/kg

1.48 L/hr/kg

Elimination Half-life (t1/2) 0.95 hr 1.80 hr
Oral Administration
Bioavailability (F) 15-27% 37-38%
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Table 2: Pharmacokinetic Parameters of DMP 323 in Animal Models[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are the protocols for key experiments conducted during the evaluation of DMP 323.

HIV Protease Inhibition Assay

The inhibitory activity of DMP 323 against purified recombinant HIV-1 protease was assessed
using a spectrophotometric assay.

Materials:

Purified recombinant HIV-1 protease

Chromogenic peptide substrate (e.g., Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH2)

Assay buffer: 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, and 1 mM
DTT.

DMP 323 dissolved in DMSO

Protocol:

The assay was performed in a 96-well microtiter plate format.

e Varying concentrations of DMP 323 were pre-incubated with HIV-1 protease in the assay
buffer for 15 minutes at 37°C.

e The reaction was initiated by the addition of the chromogenic peptide substrate.

e The rate of cleavage of the substrate was monitored by measuring the increase in
absorbance at a specific wavelength (e.g., 300 nm) over time using a microplate reader.

e The inhibition constant (Ki) was determined by analyzing the data using the Michaelis-
Menten equation for competitive inhibition.
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Antiviral Activity in Cell Culture (p24 Antigen Assay)

The ability of DMP 323 to inhibit HIV replication in cell culture was determined by measuring
the production of the viral p24 antigen.

Materials:

Human T-lymphoid cell line (e.g., MT-4)

HIV-1 laboratory strain (e.g., 11IB)

Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)

DMP 323 dissolved in DMSO

p24 antigen capture ELISA kit

Protocol:

MT-4 cells were infected with HIV-1 at a predetermined multiplicity of infection (MOI).

o Immediately after infection, the cells were washed and resuspended in fresh culture medium
containing serial dilutions of DMP 323.

e The cells were incubated at 37°C in a humidified atmosphere of 5% CO2.

e At various time points post-infection (e.g., 4-5 days), the cell culture supernatants were
collected.

e The concentration of p24 antigen in the supernatants was quantified using a commercial p24
antigen capture ELISA kit according to the manufacturer's instructions.

e The 50% inhibitory concentration (IC50) was calculated as the concentration of DMP 323
that reduced p24 antigen production by 50% compared to untreated control cultures.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of DMP 323 is the direct inhibition of the HIV protease, which
Is a critical step in the viral lifecycle. The following diagrams illustrate the targeted signaling
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pathway and a typical experimental workflow for evaluating protease inhibitors.
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Fig. 1: HIV Protease Inhibition by DMP 323.
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Fig. 2: Preclinical Evaluation Workflow for DMP 323.

Discontinuation of Research

Despite the promising preclinical profile of DMP 323, Bristol-Myers Squibb ceased its
development in 1994. While an official, detailed public statement outlining the specific reasons
for the discontinuation is not readily available, the decision to halt the development of a drug
candidate at this stage is often multifactorial. Potential reasons could include, but are not

limited to:
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o Unforeseen Toxicity: The emergence of adverse effects in longer-term animal toxicology
studies that were not apparent in initial screenings.

» Pharmacokinetic Challenges in Primates: While showing acceptable pharmacokinetics in
rodents and dogs, the compound may have exhibited a less favorable profile in non-human
primates, which are a more predictive model for human pharmacokinetics.

o Emergence of a Superior Candidate: Pharmaceutical companies often have multiple
candidates in their pipeline. A different compound, either from Bristol-Myers Squibb or a
competitor, may have shown a significantly better overall profile, leading to a strategic
decision to reallocate resources.

o Development of Resistance: The potential for the rapid development of viral resistance to
this specific class of inhibitors might have been a concern.

o Business and Market Considerations: The competitive landscape for HIV therapeutics was
rapidly evolving in the mid-1990s, and strategic business decisions may have played a role.

Without a definitive statement from the company, the precise rationale for the discontinuation of
DMP 323 research remains a matter of speculation based on common practices in the
pharmaceutical industry. The case of DMP 323, however, serves as a valuable example of a
promising drug candidate that, despite strong initial data, did not proceed to clinical
development, highlighting the rigorous and challenging nature of pharmaceutical research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1670831#bristol-myers-squibb-discontinued-dmp-
323-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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